molecular formula C13H15FN2O3S2 B2969932 N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1396815-08-9

N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2969932
CAS No.: 1396815-08-9
M. Wt: 330.39
InChI Key: LSAILTLNWJEASK-UHFFFAOYSA-N
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Description

N-((2,4-Dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a fluorine atom, a methoxy group, and a sulfonamide group, making it a versatile molecule for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. The reaction conditions may include the use of reagents such as thionyl chloride, sodium hydride, and various solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of various substituted thiazoles or sulfonamides.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays or as a fluorescent marker.

Industry: The compound can be utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

  • N-((2,4-dimethylthiazol-5-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide

  • N-((2,4-dimethylthiazol-5-yl)methyl)-3-bromo-4-methoxybenzenesulfonamide

Uniqueness: The presence of the fluorine atom in the compound provides unique chemical and physical properties compared to its chloro- and bromo- analogs. Fluorine's high electronegativity can influence the compound's reactivity and binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3S2/c1-8-13(20-9(2)16-8)7-15-21(17,18)10-4-5-12(19-3)11(14)6-10/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAILTLNWJEASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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